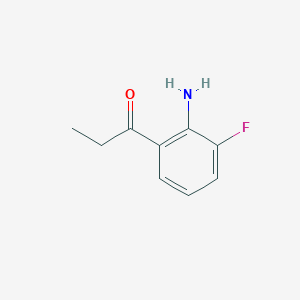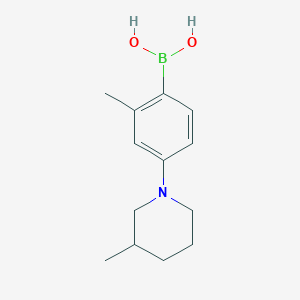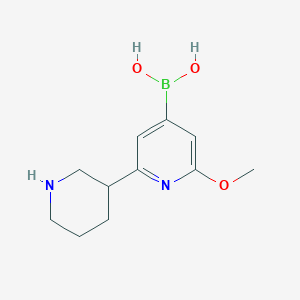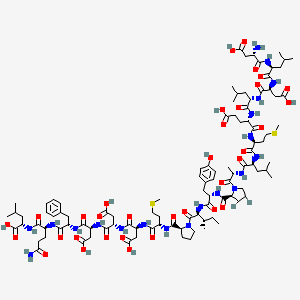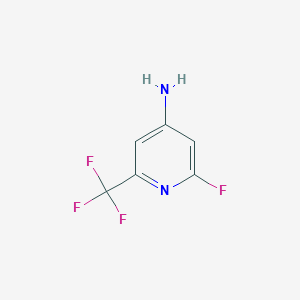
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is notable for its unique chemical structure, which includes both a fluorine atom and a trifluoromethyl group attached to the pyridine ring. These substituents impart distinct physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine typically involves the nucleophilic substitution of a fluorinated pyridine precursor. One common method involves the reaction of 2,6-difluoropyridine with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the amine group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMSO or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with boronic acids or esters in the presence of a base, such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Aplicaciones Científicas De Investigación
2-Fluoro-6-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes by forming strong hydrogen bonds and hydrophobic interactions with the active site residues .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)pyridin-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This arrangement significantly influences its chemical reactivity and biological activity, making it a valuable compound for targeted applications in various fields .
Propiedades
Fórmula molecular |
C6H4F4N2 |
|---|---|
Peso molecular |
180.10 g/mol |
Nombre IUPAC |
2-fluoro-6-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H4F4N2/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H,(H2,11,12) |
Clave InChI |
ORROUVLQJVYKFV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


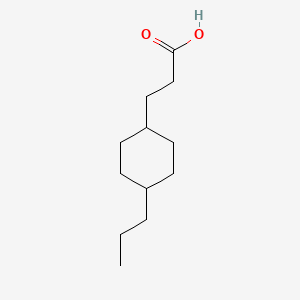
![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)
![[2-Methyl-2-(4-methylpent-3-enyl)-8-trimethylsilylchromen-7-yl] trifluoromethanesulfonate](/img/structure/B14077295.png)
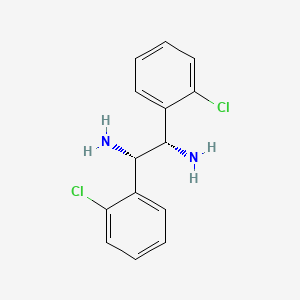
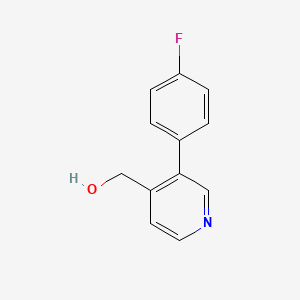
![3,4,5-Trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoic acid](/img/structure/B14077316.png)
![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
